molecular formula C11H9ClN2O3 B11866614 Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B11866614
M. Wt: 252.65 g/mol
InChI Key: ONGUEFVXXWAVQB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with a chloro group, an oxo group, and an ethyl ester group

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 6-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-5-14-10-7(9(8)15)3-6(12)4-13-10/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

ONGUEFVXXWAVQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=N2)Cl

Origin of Product

United States

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